Product packaging for (H-Cys-OMe)2.2HCl(Cat. No.:CAS No. 144000-36-2)

(H-Cys-OMe)2.2HCl

Cat. No.: B613291
CAS No.: 144000-36-2
M. Wt: 341.28
InChI Key: QKWGUPFPCRKKMQ-BNTLRKBRSA-N
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Description

Contextualization of Cysteine Methyl Esters and Disulfide-Containing Amino Acid Derivatives in Chemical Sciences

Cysteine methyl esters and other disulfide-containing amino acid derivatives are of fundamental importance in chemistry and biochemistry. The thiol group of cysteine is highly reactive and plays a crucial role in the formation of disulfide bonds, which are essential for the tertiary and quaternary structures of many proteins. numberanalytics.comwikipedia.org The esterification of the carboxyl group, as seen in cysteine methyl ester, modifies the molecule's solubility and reactivity, making it a valuable intermediate in organic synthesis. researchgate.net These derivatives are integral to the synthesis of peptides and peptidomimetics, the development of biocompatible materials, and the construction of complex molecular architectures. uq.edu.ausigmaaldrich.com The presence of the disulfide linkage imparts unique redox-responsive characteristics, a feature that is increasingly exploited in the design of "smart" materials and drug delivery vehicles. uq.edu.aursc.org

Overview of Dimerization Strategies and Their Significance in Amino Acid Chemistry

The formation of a disulfide bond to create a dimer from two cysteine-containing molecules is a common and significant strategy in amino acid chemistry. This dimerization can be achieved through various oxidative methods. A straightforward approach involves the air oxidation of cysteine derivatives. Other methods include the use of specific oxidizing agents like iodine or hydrogen peroxide to facilitate the formation of the disulfide linkage. chemicalbook.com The resulting dimeric structure is not merely a duplication of the monomer but often exhibits emergent properties. For instance, the disulfide bond can act as a reversible linker, which can be cleaved under specific reducing conditions. This characteristic is particularly valuable in the design of prodrugs and targeted drug delivery systems, where the cleavage of the disulfide bond can trigger the release of a therapeutic agent in a specific cellular environment. rsc.org Furthermore, the dimerization of amino acids is a key step in the synthesis of cyclic peptides and other constrained analogues that often exhibit enhanced biological activity and stability. rsc.org

Fundamental Importance of (H-Cys-OMe)2.2HCl in Advanced Chemical Synthesis and Methodological Development

This compound, also known as L-Cystine dimethyl ester dihydrochloride (B599025), is a commercially available and versatile reagent in advanced chemical synthesis. glpbio.com Its bifunctional nature, with two primary amine groups and two methyl ester groups, allows it to be used as a crosslinking agent or as a monomer in polymerization reactions. google.comgoogle.com For example, it can undergo polycondensation with dicarboxylic acid chlorides to form poly(disulfide amide)s, a class of biodegradable polymers with potential applications in biomedicine. google.comnih.gov The dihydrochloride salt form enhances its stability and solubility in certain solvents, facilitating its use in various reaction conditions. chemicalbook.com The presence of the disulfide bond is a key feature, enabling the synthesis of redox-responsive materials. google.com

Scope and Objectives of Contemporary Academic Investigations Pertaining to this compound

Current academic research on this compound is multifaceted, exploring its potential in a range of applications. A significant area of investigation is its use in the development of novel biomaterials. Researchers are synthesizing and characterizing polymers derived from this compound for applications in drug delivery, tissue engineering, and diagnostics. google.comgoogle.com The objective is to create materials that are not only biocompatible and biodegradable but also respond to specific biological stimuli, such as the reducing environment within cells. Another focus of research is its application in peptide synthesis, where it serves as a key building block for introducing disulfide bridges into peptides, thereby constraining their conformation and enhancing their biological activity. sigmaaldrich.comsigmaaldrich.com Furthermore, studies are exploring its utility in the synthesis of novel organic compounds and as a ligand in coordination chemistry. The overarching goal of these investigations is to leverage the unique chemical properties of this compound to develop innovative solutions in medicine and materials science.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 32854-09-4 chemicalbook.comnih.gov
Molecular Formula C8H18Cl2N2O4S2 chemicalbook.com
Molecular Weight 341.28 g/mol chemicalbook.comnih.gov
Appearance White Powder chemicalbook.com
Melting Point 182-183 °C (decomposes) chemicalbook.comwwmponline.com
Optical Activity [α]22/D -36.0° (c=4 in methanol) chemicalbook.comwwmponline.com
Solubility Soluble in DMSO, Methanol (B129727), and Water chemicalbook.com

Computed Properties of this compound

PropertyValueSource
Hydrogen Bond Donor Count 4 nih.gov
Hydrogen Bond Acceptor Count 8 nih.gov
Rotatable Bond Count 9 nih.gov
Exact Mass 340.0085048 Da nih.gov
Topological Polar Surface Area 155 Ų nih.gov
Heavy Atom Count 18 nih.gov
Complexity 216 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18Cl2N2O4S2 B613291 (H-Cys-OMe)2.2HCl CAS No. 144000-36-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-3-[[(2S)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWGUPFPCRKKMQ-BNTLRKBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CSSC[C@H](C(=O)OC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32854-09-4
Record name Dimethyl L-cystinate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Preparation Techniques for H Cys Ome 2.2hcl

Precursor Synthesis: Preparation of Cysteine Methyl Ester

The initial phase in the synthesis of (H-Cys-OMe)2.2HCl is the preparation of its monomer, L-cysteine methyl ester. chemicalbook.com This process primarily involves the esterification of the carboxylic acid group of L-cysteine.

Esterification Techniques for Carboxylic Acid Functionality in Cysteine

The esterification of the carboxylic acid group in cysteine is a critical step in forming the methyl ester precursor. A common and direct method involves the reaction of L-cysteine with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride. chemicalbook.com This Fischer-Speier esterification is typically performed by bubbling hydrogen chloride gas through a suspension of L-cysteine hydrochloride monohydrate in methanol. chemicalbook.com

Alternative esterification methods can also be employed, particularly when milder conditions are required or when dealing with protected cysteine derivatives. These can include the use of coupling agents. For instance, the synthesis of N-acetyl-L-cysteine methyl ester has been achieved by treating N-acetyl-L-cysteine with methanol and a catalytic amount of concentrated sulfuric acid. google.com Another approach involves the use of thionyl chloride in methanol, which first converts methanol to methyl chloroformate, which then esterifies the amino acid. researchgate.net

For more complex syntheses, especially in peptide chemistry, other reagents can be utilized. For example, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and 1-hydroxybenzotriazole (B26582) (HOBT) can facilitate esterification, although this method can sometimes lead to racemization. nih.gov To minimize racemization, the use of 2,4,6-mesitylenesulfonyl-3-nitro-1,2,4-triazolide (MSNT) has been shown to be highly effective, providing high yields with minimal epimerization. nih.gov

Table 1: Comparison of Esterification Techniques for Cysteine
MethodReagentsKey FeaturesReference
Fischer-Speier EsterificationMethanol, Hydrogen ChlorideDirect, common method for preparing L-cysteine methyl ester hydrochloride. chemicalbook.com
Sulfuric Acid CatalysisMethanol, Concentrated Sulfuric AcidEffective for N-protected cysteine derivatives. google.com
Thionyl Chloride MethodMethanol, Thionyl ChlorideAlternative to direct acid catalysis. researchgate.net
Coupling Agent-MediatedTBTU, DMAP, HOBTUsed in peptide synthesis, risk of racemization. nih.gov
MSNT Reagent2,4,6-mesitylenesulfonyl-3-nitro-1,2,4-triazolideHigh yield and low racemization. nih.gov

Strategies for Amino Group Protection and Deprotection in Cysteine Ester Synthesis

Common amino-protecting groups for cysteine include the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups. peptide.comiris-biotech.de The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), while the Fmoc group is labile to basic conditions, commonly a solution of piperidine. peptide.comiris-biotech.de

For instance, in the synthesis of N-acetyl-L-cysteine methyl ester, the amino group is protected by an acetyl group, which is stable under the conditions of esterification and subsequent reactions. rsc.org In more complex syntheses, such as solid-phase peptide synthesis (SPPS), orthogonal protecting group strategies are often employed. iris-biotech.dersc.org This allows for the selective deprotection of one functional group while others remain protected. For example, the use of an Fmoc-protected amino group allows for its removal without affecting a t-butyl-based side-chain protecting group. peptide.com

The trityl (Trt) group is another useful protecting group for the thiol side chain of cysteine, which can be removed with mild acid and a scavenger like triisopropylsilane (B1312306) (TIS). peptide.com The selection of an appropriate protecting group strategy is essential for the successful synthesis of cysteine esters and their derivatives. rsc.org

Table 2: Common Amino-Protecting Groups in Cysteine Chemistry
Protecting GroupAbbreviationCleavage ConditionsReference
tert-ButyloxycarbonylBocAcidic (e.g., TFA) peptide.com
9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine) peptide.comiris-biotech.de
BenzyloxycarbonylZ or CbzHydrogenolysis or strong acid google.com
TritylTrtMild acid (e.g., TFA) with scavengers peptide.com

Dimerization Pathways: Disulfide Bond Formation Leading to (H-Cys-OMe)2

The final step in the synthesis of this compound is the dimerization of two molecules of L-cysteine methyl ester through the formation of a disulfide bond. This is achieved via the oxidative coupling of the thiol groups.

Oxidative Coupling Reactions for Thiol Group Dimerization

The formation of a disulfide bond from two thiol groups is an oxidation reaction. asm.org This transformation can be accomplished using a variety of chemical oxidizing agents or through enzymatic catalysis.

A wide array of chemical reagents can be used to oxidize thiols to disulfides. tandfonline.comthieme-connect.de The choice of oxidant often depends on the substrate's sensitivity and the desired reaction conditions. Common methods include air oxidation, often in a buffered aqueous medium, which can be effective for some peptides. researchgate.net

Other chemical oxidants include:

Hydrogen Peroxide: In the presence of a catalytic amount of iodide ion or iodine, hydrogen peroxide effectively oxidizes thiols to disulfides under mild and environmentally friendly conditions. organic-chemistry.org

Dimethyl Sulfoxide (B87167) (DMSO): DMSO can act as an oxidant, sometimes in the presence of an acid catalyst like HI, to convert thiols to disulfides. researchgate.netbiolmolchem.com

Chromate Derivatives: Reagents such as trimethylammonium fluorochromate and tripropylammonium (B8586437) chlorochromate have been shown to be efficient for the oxidative coupling of thiols. tandfonline.comiau.ir

Iodine: Treatment with iodine can induce the simultaneous removal of certain sulfhydryl protecting groups (like Acm or Trt) and the formation of the disulfide bond. sigmaaldrich.com

Potassium Iodate (KIO3): This reagent can catalyze the selective oxidation of thiols to disulfides in water at ambient temperature. rsc.org

The efficiency of these methods can vary depending on the specific thiol substrate and reaction conditions.

Table 3: Selected Chemical Oxidants for Thiol Dimerization
OxidantConditionsKey FeaturesReference
Air OxidationBuffered aqueous mediumMild, but can be slow and may require specific pH. researchgate.net
Hydrogen Peroxide/IodideCatalytic NaI or I2Environmentally benign, high yields. organic-chemistry.org
Dimethyl Sulfoxide (DMSO)Acidic conditions (e.g., HI)Common solvent that can also act as an oxidant. biolmolchem.com
Iodine (I2)Various solventsCan also deprotect certain thiol protecting groups. sigmaaldrich.com
Potassium Iodate (KIO3)Water, ambient temperatureCatalytic, works in aqueous media. rsc.org

In biological systems, the formation of disulfide bonds is a highly controlled process catalyzed by enzymes. asm.orgresearchgate.netumich.edu These enzymatic methods can also be applied in vitro for the synthesis of disulfide-containing molecules.

The primary enzymes involved in disulfide bond formation are thiol-disulfide oxidoreductases. nih.gov In prokaryotes like E. coli, the Dsb family of enzymes, particularly DsbA, catalyzes the formation of disulfide bonds in the periplasmic space. asm.orgumich.edu DsbA directly donates its active site disulfide to a substrate protein. umich.edu

In eukaryotes, protein disulfide isomerase (PDI) is a key enzyme found in the endoplasmic reticulum that catalyzes both the formation and isomerization of disulfide bonds. researchgate.netnih.gov PDI can be oxidized by other enzymes, such as Ero1, which in turn uses molecular oxygen as the ultimate electron acceptor. researchgate.netnih.gov

These enzymatic systems offer high specificity and efficiency for disulfide bond formation under physiological conditions. The glutathione (B108866) redox system (a mixture of reduced glutathione, GSH, and oxidized glutathione, GSSG) can also be used to facilitate the correct folding and disulfide bond formation in proteins, as it can both oxidize thiols and reduce incorrectly formed disulfides. sigmaaldrich.comacs.org

Stoichiometric and Catalytic Considerations in Dimerization Reactions

The dimerization of L-cysteine methyl ester to form the corresponding cystine derivative is a critical step in the synthesis of this compound. This oxidation reaction involves the formation of a disulfide bond between two cysteine methyl ester molecules.

Stoichiometry: The reaction stoichiometry typically involves a 2:1 molar ratio of the oxidizing agent to the L-cysteine methyl ester. However, the exact stoichiometry can be influenced by the chosen catalyst and reaction conditions. In some methodologies, an excess of the oxidizing agent may be used to drive the reaction to completion. For instance, in polymer synthesis utilizing this compound, precise stoichiometric control between the diamine monomer and a diacyl chloride is crucial for achieving the desired polymer properties. google.comaip.org

Catalysis: Various catalysts can be employed to facilitate the dimerization. These catalysts can be broadly categorized as follows:

Metal-Based Catalysts: Copper-based catalysts, such as copper powder in conjunction with catalytic amounts of copper(II) bromide (CuBr2) or copper(II) chloride (CuCl2), have been used in the synthesis of related S-aryl-L-cysteine derivatives from N,N'-bis-benzyloxycarbonyl cystine dimethyl ester. google.comgoogle.com These reactions often require elevated temperatures, typically ranging from 80°C to 150°C. google.com

Non-Metal Catalysts: The reaction can also proceed under non-catalytic conditions or be initiated by radical initiators. For example, the isomerization of maleate (B1232345) to fumarate (B1241708) can be catalyzed by cysteine derivatives through the formation of thiyl radicals. chemrxiv.org This indicates the potential for radical-mediated pathways in the dimerization of cysteine methyl ester.

The choice of solvent is also a critical parameter. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used solvents for these types of reactions. google.comgoogle.com

Salt Formation of Dimeric Cysteine Methyl Ester: Dihydrochloride (B599025) Generation

Following the dimerization, the resulting L-cystine dimethyl ester is converted to its dihydrochloride salt, this compound, to enhance its stability and solubility in aqueous solutions.

The formation of the dihydrochloride salt is achieved by treating the L-cystine dimethyl ester with hydrochloric acid (HCl). This process involves the protonation of the two primary amine groups present in the dimer.

The esterification of L-cystine itself is often carried out using the thionyl chloride method in methanol, which concurrently generates the hydrochloride salt. uoa.gr Alternatively, gaseous hydrochloric acid can be passed through a solution of the amino acid in methanol to achieve esterification and salt formation simultaneously. google.com The crude ester hydrochloride is then typically purified. uoa.gr

The isolation of the final product, this compound, is usually accomplished through precipitation or crystallization from the reaction mixture. The addition of a less polar solvent, such as diethyl ether, to a methanolic solution of the product can induce precipitation. google.comuoa.gr

Advanced Purification and Isolation Techniques for this compound

To meet the high purity requirements for various applications, such as peptide synthesis, advanced purification techniques are employed. chemicalbook.comsigmaaldrich.com

Recrystallization Procedures for Enhanced Purity

Recrystallization is a fundamental technique for purifying solid compounds. For this compound, a common method involves dissolving the crude product in a suitable solvent, such as methanol, and then inducing precipitation by adding a solvent in which the product is less soluble, like diethyl ether. uoa.gr Another approach involves dissolving the compound in a solvent mixture, for instance, ethanol-water, and allowing the pure crystals to form upon cooling or slow evaporation of the solvent. The melting point of the recrystallized product, typically around 182-183 °C (with decomposition), serves as an indicator of its purity. chemicalbook.comsigmaaldrich.com

Recrystallization Solvent SystemTypical Procedure
Methanol/Diethyl EtherDissolve crude product in methanol, then add cold diethyl ether to precipitate the purified compound. google.comuoa.gr
Ethanol (B145695)/WaterDissolve the crude product in a hot ethanol-water mixture and allow it to cool slowly to form crystals.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC) for Compound Isolation

Chromatographic techniques are powerful tools for the separation and purification of complex mixtures and are essential for obtaining highly pure this compound.

Column Chromatography: This technique can be used for the initial purification of the product on a larger scale. The choice of stationary phase and mobile phase is critical for effective separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for both the analysis and purification of cysteine derivatives. nih.govontosight.ai Reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. nih.govakjournals.com For analytical purposes, derivatization of the amino groups may be necessary to enhance detection by UV or fluorescence detectors. nih.govakjournals.comjafs.com.pl Preparative HPLC can be employed for the final purification step to achieve very high purity levels. bachem.com The progress of purification can be monitored by analytical HPLC. bachem.com

Chromatographic MethodStationary PhaseMobile Phase ExampleDetection
Column Chromatography Silica GelGradient of non-polar to polar solventsTLC, UV
Reversed-Phase HPLC C18 nih.govakjournals.comWater/Ethanol akjournals.com or other aqueous/organic mixturesUV, Fluorescence nih.govjafs.com.pl

Advanced Spectroscopic and Structural Elucidation Methodologies for H Cys Ome 2.2hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering a detailed map of the hydrogen and carbon atoms within the compound.

Proton NMR (¹H NMR) Analysis of (H-Cys-OMe)2.2HCl

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum, typically run in a solvent like DMSO-d6, reveals distinct signals corresponding to the different types of protons present. chemicalbook.com

The methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet, while the protons on the alpha-carbon (α-CH) and beta-carbon (β-CH₂) of the cysteine backbone exhibit more complex splitting patterns due to coupling with neighboring protons. The amine group (-NH₃⁺) protons also present a characteristic signal.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound in DMSO-d6 chemicalbook.com

Proton Type Chemical Shift (δ) in ppm Multiplicity Integration
α-CH~4.31Triplet2H
-OCH₃~3.77Singlet6H
β-CH₂~3.41Multiplet4H

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. The amine protons are often exchanged with deuterium (B1214612) in D₂O or may appear as a broad singlet.

Carbon-13 NMR (¹³C NMR) Characterization of Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbonyl carbon of the ester group, the alpha-carbon, the beta-carbon, and the methoxy carbon. The positions of these signals are indicative of their chemical environment. Product data sheets often confirm that the ¹³C NMR spectrum conforms to a reference standard. usbio.net

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (δ) in ppm
Carbonyl (C=O)~170
α-Carbon (CH)~52
Methoxy (OCH₃)~53
β-Carbon (CH₂)~40

Note: These are typical chemical shift ranges for such functional groups and may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the α-CH proton and the β-CH₂ protons, confirming their adjacent relationship in the molecule. thieme-connect.deacs.org

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. hmdb.caresearchgate.net An HSQC spectrum of this compound would show a correlation between the α-CH proton signal and the α-carbon signal, the β-CH₂ proton signals and the β-carbon signal, and the methoxy proton signal with the methoxy carbon signal. This provides unambiguous evidence for the C-H bonding framework.

These 2D NMR methods are crucial for assembling the complete structural puzzle of the molecule, leaving no ambiguity about the arrangement of its atoms. thieme-connect.dehmdb.ca

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for verifying the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amino acid derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. nih.govswinburne.edu.au As the solvent evaporates, ions of the analyte are released and can be analyzed by the mass spectrometer.

For this compound, ESI-MS would typically be performed in positive ion mode. The expected molecular ion would correspond to the protonated molecule [(H-Cys-OMe)₂ + H]⁺ or the molecule with a sodium adduct [(H-Cys-OMe)₂ + Na]⁺. The mass-to-charge ratio (m/z) of these ions would be measured to confirm the molecular mass of the free base.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. acs.org This is a powerful tool for confirming the molecular formula of a compound.

For this compound, the free base has a molecular formula of C₈H₁₆N₂O₄S₂. HRMS can measure the mass of the molecular ion with enough accuracy to distinguish it from other compounds that may have the same nominal mass but different elemental compositions. The calculated exact mass for the protonated molecule [C₈H₁₆N₂O₄S₂ + H]⁺ is a key parameter for unequivocal identification. lgcstandards.com

Interactive Data Table: Mass Spectrometry Data for (H-Cys-OMe)2

Technique Ion Calculated m/z Observed m/z
ESI-MS[M+H]⁺271.06Typically observed
HRMS[M+H]⁺271.0628Confirms C₈H₁₇N₂O₄S₂

Note: M refers to the neutral molecule (H-Cys-OMe)₂. The observed m/z in a low-resolution instrument might be nominal, while HRMS provides the exact mass.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like this compound. In a typical experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate a series of characteristic fragment ions. The fragmentation of peptides containing disulfide bonds can follow several pathways, including cleavage of the peptide backbone while the disulfide remains intact, or cleavage of the S-S or C-S bonds. nist.govresearchgate.net

For this compound, with a molecular weight of 341.28 g/mol , the singly charged parent ion [M+H]⁺ would have an m/z of approximately 342.3. Key fragmentation pathways under MS/MS would include:

Disulfide Bond Cleavage : The most characteristic fragmentation would be the cleavage of the S-S bond, leading to a monomeric species corresponding to cysteine methyl ester with a radical on the sulfur atom or a protonated thiol. This can also occur with hydrogen rearrangement.

Loss of Ester Groups : Neutral loss of methanol (B129727) (CH₃OH) or the methoxycarbonyl group (·COOCH₃) from the parent or fragment ions is expected. Studies on cysteine methyl ester derivatives show such losses are common fragmentation channels. acs.orgnih.gov

Backbone Fragmentation : Cleavage adjacent to the amine group can result in the loss of ammonia (B1221849) (NH₃). acs.org

The interpretation of these complex spectra allows for the unambiguous confirmation of the dimeric structure connected by a disulfide bridge and the presence of the methyl ester functionalities. nih.gov

Table 1: Predicted Fragment Ions in Tandem Mass Spectrometry of (H-Cys-OMe)₂·2HCl

m/z (Predicted) Proposed Fragment Identity Fragmentation Pathway
342.3 [M+H]⁺ Parent Ion
310.3 [M+H - CH₃OH]⁺ Neutral loss of methanol from one ester group
283.3 [M+H - COOCH₃]⁺ Loss of a methoxycarbonyl radical
172.1 [C₄H₁₀NO₂S]⁺ Symmetric cleavage of S-S bond with H transfer
140.1 [C₄H₁₀NO₂S - CH₃OH]⁺ Loss of methanol from the monomeric fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. google.com For this compound, the IR spectrum provides clear evidence for its key structural features. primescholars.comnih.gov

The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its primary functional groups. As the molecule exists as a dihydrochloride (B599025) salt, the primary amine groups are protonated to form ammonium (B1175870) (-NH₃⁺) groups.

Protonated Amine (-NH₃⁺) Vibrations : The -NH₃⁺ group exhibits characteristic stretching vibrations as a broad band in the region of 3180-2500 cm⁻¹. cdnsciencepub.com Additionally, symmetric and asymmetric deformation (bending) vibrations for the -NH₃⁺ group typically appear in the 1620-1500 cm⁻¹ range. cdnsciencepub.com

Ester (C=O and C-O) Vibrations : The presence of the methyl ester group is confirmed by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically occurs around 1750-1735 cm⁻¹. The C-O single bond stretching of the ester group gives rise to absorptions in the 1300-1000 cm⁻¹ region. rsc.org

Disulfide (S-S) Vibrations : The S-S stretching vibration is inherently weak in IR spectroscopy and appears in the 540-480 cm⁻¹ range. Its observation can be difficult due to its low intensity.

The combination of these specific vibrational modes provides a spectroscopic fingerprint for this compound, confirming its structure as a dimethyl ester of cystine in its dihydrochloride salt form. rsc.orgrsc.org

Table 2: Characteristic Infrared Absorption Bands for (H-Cys-OMe)₂·2HCl

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Protonated Amine (-NH₃⁺) N-H Stretch 3180 - 2500 (broad)
Protonated Amine (-NH₃⁺) N-H Asymmetric/Symmetric Bend 1620 - 1500
Ester (-COOCH₃) C=O Stretch 1750 - 1735 (strong)
Ester (-COOCH₃) C-O Stretch 1300 - 1000
Disulfide (-S-S-) S-S Stretch 540 - 480 (weak)

X-ray Crystallography for Solid-State Structural Determination

High-quality single crystals suitable for X-ray diffraction analysis are essential. For the related compound, L-cystine dihydrochloride, single crystals have been successfully grown using the slow evaporation method. primescholars.com This technique involves preparing a saturated aqueous solution of the compound, which is then allowed to evaporate slowly at a constant temperature. Over a period of several days to weeks, this process can yield well-defined single crystals of sufficient size and quality for crystallographic analysis. For instance, crystals with dimensions such as 6 x 4 x 3 mm³ have been grown from an aqueous solution over 25 days at room temperature. primescholars.com

Single-crystal X-ray diffraction studies on L-cystine dihydrochloride (LCDHCL) have determined that it crystallizes in the monoclinic system with the space group C2. primescholars.comiucr.org The space group C2 implies that the molecule possesses a twofold rotational axis of symmetry in the crystal lattice. nih.goviucr.org The determined unit cell parameters from these studies are in strong agreement and provide a precise description of the crystal lattice. primescholars.comicm.edu.pl The structure of seleno-L-cystine dihydrochloride has been shown to be isotypic, further confirming these structural assignments. nih.govnih.govresearchgate.net

Table 3: Crystallographic Data for L-Cystine Dihydrochloride

Parameter Value Reference
Crystal System Monoclinic primescholars.com
Space Group C2 primescholars.comiucr.org
a 18.582(5) Å primescholars.com
b 5.247(1) Å primescholars.com
c 7.227(3) Å primescholars.com
α, γ 90° primescholars.com
β 103.74° primescholars.com
Molecules per unit cell (Z) 2 iucr.org

The solid-state conformation of cystine derivatives is largely defined by the geometry of the disulfide bridge. In the crystal structure of L-cystine dihydrochloride, the molecule adopts a helical conformation. iucr.orgnih.gov A key feature is the C-S-S-C torsion angle (dihedral angle), which is typically found to be around ±90°. researchgate.net This "gauche" conformation is the most stable arrangement, minimizing steric hindrance and optimizing electronic interactions. researchgate.netnih.gov

Chiroptical Spectroscopy in Stereochemical Assessment

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms, making them indispensable for the stereochemical analysis of enantiomers. For a molecule like L-Cystine dimethyl ester dihydrochloride, which contains a disulfide bridge—a chromophore that is inherently chiral—these techniques provide profound insights into its solution-state conformation and absolute configuration. The disulfide bond's dihedral angle is directly related to the observed chiroptical signals, allowing for detailed conformational studies.

Circular Dichroism (CD) Spectroscopy of this compound Enantiomers

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the stereochemistry and secondary structure of the molecule. In the case of L-Cystine dimethyl ester dihydrochloride, the disulfide bond (-S-S-) is the primary chromophore of interest.

The disulfide chromophore in cystine and its derivatives gives rise to two electronic transitions in the far-UV region, typically around 250-270 nm and 200-220 nm. The sign and magnitude of the Cotton effects associated with these transitions are highly dependent on the dihedral angle of the C-S-S-C moiety. According to the quadrant rule for disulfides, a right-handed helical screw sense (P-helicity, dihedral angle near +90°) results in a positive Cotton effect for the long-wavelength, low-intensity transition, and a negative Cotton effect for the short-wavelength, high-intensity transition. Conversely, a left-handed helical screw sense (M-helicity, dihedral angle near -90°) produces the opposite pattern.

For L-cystine and its derivatives like this compound, studies have shown that they predominantly adopt a right-handed helical conformation in solution. This preference leads to a characteristic CD spectrum with a positive Cotton effect observed near 250 nm. The spectrum of the D-enantiomer would be a mirror image, exhibiting a negative Cotton effect in the same region. The intensity of these signals can be influenced by solvent polarity and pH, which can affect the conformational equilibrium of the disulfide bond.

Table 1: Representative Circular Dichroism Data for L-Cystine Derivatives

Compound Wavelength (nm) Molar Ellipticity (deg·cm²/dmol) Solvent
L-Cystine 255 +3000 0.1 M HCl
L-Cystine Dimethyl Ester ~250-260 Positive Cotton Effect Acidic Solution

Note: The exact values for L-Cystine dimethyl ester can vary based on experimental conditions. The data presented is illustrative based on the known behavior of L-cystine and its derivatives.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum displays a plain curve at wavelengths far from an absorption band and an anomalous curve, known as a Cotton effect curve, in the region of an absorption band.

The ORD spectrum of a chiral molecule is directly related to its CD spectrum through the Kronig-Kramers transforms. A single positive Cotton effect in the CD spectrum corresponds to a positive Cotton effect curve in the ORD spectrum, which is characterized by a peak at a longer wavelength and a trough at a shorter wavelength than the absorption maximum.

For this compound, the disulfide chromophore dictates the ORD spectrum. Given that its CD spectrum shows a positive Cotton effect around 250 nm, the ORD spectrum is expected to exhibit a corresponding positive Cotton effect curve. This would manifest as a plain positive curve at wavelengths above the absorption band (e.g., at the sodium D-line, 589 nm), which becomes anomalous as it approaches the UV absorption region of the disulfide bond. The curve would show a peak at a wavelength slightly above 250 nm and then rapidly decrease to a trough at a wavelength slightly below 250 nm.

Table 2: Typical Optical Rotation Data for Cystine Enantiomers

Compound Specific Rotation [α]D (c=1, 5M HCl) Wavelength (nm)
L-Cystine -214° 589

Note: The specific rotation for the dimethyl ester derivative may differ from that of L-cystine itself but is expected to be of a similar order of magnitude and opposite sign for the L- and D-enantiomers.

These chiroptical techniques, CD and ORD, are therefore powerful, non-destructive methods for confirming the enantiomeric purity and investigating the conformational preferences of this compound in solution.

Chemical Reactivity and Transformation Mechanisms of H Cys Ome 2.2hcl

Reactions Involving the Ester Functionality

The two methyl ester groups in (H-Cys-OMe)2.2HCl are key sites for chemical modification through reactions such as hydrolysis and transesterification.

The methyl ester groups of L-Cystine dimethyl ester are susceptible to cleavage through hydrolysis, a reaction that converts the esters back into carboxylic acids. This process can be catalyzed by acid, base, or enzymes.

Under basic conditions, such as with lithium hydroxide (B78521), the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. nih.gov The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group to yield a carboxylate salt. Subsequent acidification protonates the carboxylate to form the free carboxylic acid, L-cystine.

Esters are known to be potentially unstable in biological systems due to enzyme-mediated cleavage. nih.gov Esterases can catalyze the hydrolysis of the dimethyl ester, converting it back to L-cystine, the naturally occurring amino acid that can be problematic in certain metabolic disorders. nih.gov

ConditionCatalyst/ReagentMechanismProduct
BasicAqueous base (e.g., LiOH, NaOH)Saponification (Nucleophilic Acyl Substitution)L-Cystine (as carboxylate salt)
AcidicAqueous acid (e.g., HCl) and heatAcid-catalyzed Nucleophilic Acyl SubstitutionL-Cystine
EnzymaticEsterasesEnzyme-catalyzed hydrolysisL-Cystine

The ester functionalities can be converted into other functional groups, such as amides or different esters, through transamidation and transesterification, respectively.

Transamidation: To overcome the metabolic instability of the ester group, more stable amide derivatives of L-cystine have been designed. nih.gov This transformation involves the reaction of the ester with an amine. While direct amidation of esters is possible, it is often more efficient to first hydrolyze the ester to the carboxylic acid and then use standard peptide coupling agents (like EDC, HATU, or PyAOP) to form the amide bond. nih.govnih.gov This approach has been used to synthesize a variety of L-cystine diamides by reacting protected L-cystine with different amines. nih.govnih.govnih.gov

Transesterification: This reaction exchanges the methyl group of the ester for a different alkyl group from an alcohol. The process can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting this compound in ethanol (B145695) with an acid catalyst will lead to an equilibrium with the corresponding L-cystine diethyl ester. To drive the reaction to completion, the alcohol reactant is typically used as the solvent. masterorganicchemistry.comorganic-chemistry.org This method allows for the synthesis of a variety of L-cystine esters with different properties.

Reactions at the Amine Functionality

The two primary α-amino groups are nucleophilic and are key sites for acylation, sulfonylation, and various derivatization strategies.

Acylation: The primary amine groups readily react with acylating agents like acid chlorides or acid anhydrides to form amides. A prominent example is the formation of N,N'-diacetyl-L-cystine dimethyl ester, also known as (Ac-L-Cys-OMe)2. scbt.comnih.gov A specific synthetic example involves the reaction of cystine dimethyl ester hydrochloride with 3-acetoxy-2-methylbenzoyl chloride in the presence of a base like triethylamine (B128534) to yield the corresponding N,N'-diacylated product. google.com

Sulfonylation: Similar to acylation, the amine groups can react with sulfonyl chlorides (e.g., dansyl chloride, tosyl chloride) in the presence of a base to form stable sulfonamides. Cysteine and its derivatives are known to undergo sulfonylation. This reaction is frequently used in derivatization for analytical purposes.

Reaction TypeReagent ClassExamplesProduct Functional Group
AcylationAcid AnhydridesAcetic AnhydrideAmide (N-acetyl)
AcylationAcid ChloridesBenzoyl Chloride, 3-acetoxy-2-methylbenzoyl chlorideAmide (N-benzoyl)
SulfonylationSulfonyl ChloridesDansyl Chloride, Tosyl ChlorideSulfonamide

The dihydrochloride (B599025) salt form of the molecule can undergo salt exchange reactions. The chloride anions can be replaced by other anions by using appropriate ion-exchange resins or by precipitation with a silver salt of the desired anion.

For analytical purposes, the primary amine groups are common targets for derivatization to enhance detection in techniques like HPLC or mass spectrometry. science.gov Pre-column derivatization with reagents that introduce a chromophore or fluorophore is a common strategy.

Dansyl Chloride: Reacts with the primary amines to yield highly fluorescent sulfonamide derivatives, which can be easily detected.

o-Phthalaldehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol), OPA reacts with primary amines to form fluorescent isoindole derivatives. nih.govresearchgate.net This method is widely used for the analysis of amino acids.

N,N-dimethyl-l-cysteine (DiCys): Used with OPA for the derivatization of enantiomeric amine metabolites for analysis by LC-MS. nih.gov

Disulfide Bond Chemistry of this compound

The disulfide bond is a key functional group that can be readily cleaved under reducing conditions. wikipedia.org This reaction is central to its role in biochemistry and the design of redox-sensitive materials.

The reduction of the disulfide bond in this compound yields two molecules of L-cysteine methyl ester hydrochloride. This cleavage is typically achieved through thiol-disulfide exchange with a reducing agent. Dithiols are particularly effective because the formation of a stable intramolecular cyclic disulfide in the oxidized reagent drives the reaction forward. nih.govacs.org

Common reducing agents include:

Dithiothreitol (B142953) (DTT): Considered a gold standard for disulfide reduction in biological chemistry. nih.govacs.org

Tris(2-carboxyethyl)phosphine (TCEP): A phosphine-based reducing agent that is effective, odorless, and works over a wide pH range. nih.gov

N-acetylcysteine methyl ester amide (NACMEAA): A dithiol designed as a user-friendly and reactive reducing agent. nih.govacs.org

The redox sensitivity imparted by the disulfide bond has been exploited in the development of drug delivery systems. For instance, hydrogels cross-linked with L-cystine dimethyl ester can be designed to degrade and release their payload in a reducing environment, such as that found inside cells, upon exposure to high concentrations of substances like DTT.

Disulfide Reduction and Oxidation Processes

The disulfide bond is the most reactive site in this compound, readily undergoing reduction and oxidation reactions.

Reduction:

The disulfide linkage can be cleaved to yield two molecules of L-cysteine methyl ester. This reduction is a fundamental reaction in biochemistry and organic synthesis. The process involves the addition of two electrons and two protons to the disulfide bond.

A variety of reducing agents can accomplish this transformation. For instance, dithiothreitol (DTT) is effective for the selective cleavage of the disulfide bond under weakly alkaline conditions. nih.gov Other reagents like sodium borohydride (B1222165) have also been used, although they may sometimes lead to the unwanted reduction of the ester groups. nih.govnih.gov The general scheme for the reduction is as follows:

(H-Cys-OMe)₂·2HCl + 2[H] → 2 HSCH₂CH(NH₃⁺Cl⁻)CO₂CH₃

The thiol groups of the resulting cysteine methyl ester are potent nucleophiles and reducing agents themselves. rsc.org

Oxidation:

Conversely, the thiol groups of cysteine methyl ester can be oxidized to reform the disulfide bond, a process that is central to protein folding and structure. youtube.com This oxidation can be achieved using various oxidizing agents, including molecular oxygen, often catalyzed by metal ions. nih.gov The reaction involves the removal of two electrons and two protons.

2 HSCH₂CH(NH₂ )CO₂CH₃ - 2[H] → (SCH₂CH(NH₂)CO₂CH₃)₂

Further oxidation of the sulfur atom in cysteine derivatives can lead to the formation of sulfenic, sulfinic, and sulfonic acids (RSOH, RSO₂H, and RSO₃H, respectively). rsc.org These higher oxidation states are often involved in cellular signaling pathways and can be generated by reactive oxygen species (ROS). rsc.orgacs.org

Thiol-Disulfide Exchange Reactions and Disulfide Shuffling

Thiol-disulfide exchange is a crucial reaction in which a thiolate anion (RS⁻) attacks a sulfur atom of a disulfide bond (R'-S-S-R''), leading to the formation of a new disulfide bond and a new thiolate. acs.org This process is fundamental to the rearrangement of disulfide bonds in proteins, a phenomenon known as disulfide shuffling or scrambling. rapidnovor.comnih.gov

The reaction proceeds via a nucleophilic attack of a thiolate on one of the sulfur atoms of the disulfide bridge. kit.edu This results in a transient mixed disulfide intermediate which then resolves into a new disulfide and a new thiol. acs.org

RS⁻ + R'-S-S-R'' ⇌ R-S-S-R' + R''S⁻

Disulfide shuffling can occur when proteins are exposed to denaturing conditions such as heat, extreme pH, or the presence of reducing or oxidizing agents. rapidnovor.com This can lead to the formation of non-native disulfide bonds, potentially altering the protein's structure and function. rapidnovor.com The susceptibility of disulfide bonds to shuffling depends on their accessibility and the local protein environment. nih.gov Interchain disulfide bonds are often more prone to reduction and subsequent scrambling than intrachain bonds. rapidnovor.com

Coordination Chemistry of this compound with Metal Ions

The monomeric form of the compound, cysteine methyl ester, possesses multiple potential donor atoms—the amino group (N), the thiol group (S), and the carbonyl oxygen (O) of the ester. This allows it to act as a versatile ligand in coordination chemistry, forming complexes with a variety of metal ions.

Ligand Binding Modes of Cysteine Derivatives

Cysteine and its derivatives are known to coordinate with metal ions in several ways. The most common binding mode for amino acids is as a bidentate N,O-ligand, forming a five-membered chelate ring with the metal ion through the amino and carboxylate groups. wikipedia.org However, the presence of the thiol group in cysteine introduces other possibilities.

For cysteine derivatives, coordination can occur through:

N,S bidentate chelation: This is a common mode for cysteine, where the amino group and the deprotonated thiol group (thiolate) bind to the metal center. wikipedia.org

S-monodentate coordination: The sulfur atom can act as a sole donor.

Bridging: The sulfur atom can bridge two or more metal centers.

The specific binding mode is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other competing ligands.

Chelation Studies with Transition Metals (e.g., Fe, Cu, Zn)

Cysteine and its derivatives form stable chelate complexes with various transition metals, including iron (Fe), copper (Cu), and zinc (Zn). These interactions are biologically significant as cysteine residues in proteins are often involved in metal-binding sites.

Copper (Cu): Copper ions have a high affinity for sulfur-containing ligands. Studies have shown that Cu²⁺ can form highly stable chelate complexes with cysteine. nih.gov The presence of copper ions can enhance intermolecular disulfide bond formation in peptides containing cysteine. rsc.org This is attributed to the formation of 2:1 (peptide:copper) complexes which brings the cysteine residues into proximity. rsc.org

Iron (Fe): Iron-sulfur clusters are common prosthetic groups in proteins, where cysteine residues play a crucial role in coordinating the iron atoms. The thiol group of cysteine is essential for the assembly and stability of these clusters. The interaction of Fe²⁺ with cysteine can facilitate the aggregation of nanoparticles, indicating complex formation. nih.gov

Zinc (Zn): Zinc is often found in coordination with cysteine residues in proteins, most notably in zinc finger motifs. The interaction between zinc and the thiolate group of cysteine is crucial for the structural integrity and function of these proteins.

The table below summarizes the coordination behavior of cysteine derivatives with selected transition metals.

Metal IonCommon Coordination Modes with Cysteine DerivativesSignificance
Copper (Cu) N,S-bidentate, S-bridgingCatalyzes oxidation and disulfide bond formation. rsc.org
Iron (Fe) Component of Fe-S clustersEssential for electron transfer and enzyme catalysis.
Zinc (Zn) Tetrahedral coordination with S (and N/O) donorsStructural role in zinc finger proteins, enzyme catalysis.

Stereoselective Transformations Involving this compound

The inherent chirality of this compound, derived from the L-cysteine precursor, allows its use in stereoselective transformations.

Diastereomeric Salt Formation for Chiral Resolution

A common and industrially significant method for separating enantiomers of a racemic mixture is through the formation of diastereomeric salts. nii.ac.jprsc.org This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which have different physical properties, such as solubility, allowing for their separation by methods like crystallization. nii.ac.jp

While this compound itself is chiral, its constituent amino acid, L-cysteine, or its derivatives can be used as resolving agents for racemic acids or bases. Conversely, a racemic mixture of cysteine methyl ester could be resolved using a chiral acid or base.

The process generally involves the following steps:

Reaction of the racemic mixture with an optically pure resolving agent to form a pair of diastereomeric salts.

Separation of the diastereomers based on differences in their physical properties, typically solubility, through fractional crystallization. unchainedlabs.com

Regeneration of the resolved enantiomer from the separated diastereomeric salt.

The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts, which is influenced by the choice of resolving agent and the solvent system used for crystallization. nii.ac.jpunchainedlabs.com Crystallographic studies have shown that interactions such as hydrogen bonding play a crucial role in the chiral recognition and the stability of the diastereomeric salt crystal lattice. nii.ac.jp

Asymmetric Synthesis Applications of the Chiral Scaffold

The utility of this compound as a chiral scaffold lies in its potential for modification into various chiral ligands and catalysts. While direct applications of the unmodified compound are not extensively documented, its derivatives have shown considerable promise in mediating stereoselective transformations. The core principle involves leveraging the fixed stereochemistry of the L-cysteine units to create a chiral environment that influences the transition state of a reaction, thereby directing the stereochemical outcome.

One notable area of application for L-cysteine-derived chiral scaffolds is in asymmetric aldol (B89426) reactions. This carbon-carbon bond-forming reaction is fundamental in organic synthesis for the construction of complex molecules. Research into chiral ionic liquids (CILs) derived from L-cysteine has demonstrated the potential of these scaffolds to catalyze the aldol reaction with high enantioselectivity. mdpi.com Although not directly employing this compound, these studies provide a strong proof-of-concept for the efficacy of the underlying chiral backbone.

In a representative study, chiral ionic liquids were synthesized from L-cysteine derivatives and evaluated as organocatalysts in the direct asymmetric aldol reaction between aromatic aldehydes and ketones. mdpi.com The results, as summarized in the table below, highlight the ability of the cysteine-based chiral environment to induce significant enantiomeric excess (ee) in the aldol products.

Table 1: Asymmetric Aldol Reaction Catalyzed by an L-Cysteine-Derived Chiral Ionic Liquid mdpi.com
AldehydeKetoneYield (%)Enantiomeric Excess (ee, %)
4-NitrobenzaldehydeCyclohexanone9392
2-NitrobenzaldehydeAcetone89Not Reported

The transformation mechanism in these organocatalyzed aldol reactions typically involves the formation of a chiral enamine intermediate between the ketone and the amine functionality of the catalyst. This enamine then reacts with the aldehyde in a stereocontrolled manner, dictated by the chiral scaffold of the catalyst. The resulting product, after hydrolysis, yields the enantioenriched β-hydroxy ketone. The disulfide bridge inherent in the cystine structure can provide conformational rigidity to the catalyst, which is often crucial for achieving high levels of stereoselectivity.

While the direct catalytic application of a scaffold derived from this compound is an area that warrants further exploration, the foundational research on related L-cysteine derivatives strongly suggests its potential. The ester functionalities in this compound provide convenient handles for further chemical modification, allowing for the synthesis of a diverse library of chiral ligands. These ligands could then be complexed with various metals to generate chiral Lewis acid or transition metal catalysts for a wide range of asymmetric transformations, including Diels-Alder reactions, Michael additions, and asymmetric hydrogenations.

The development of catalysts from readily available and optically pure starting materials like this compound is a highly attractive strategy in asymmetric synthesis. Future research in this area will likely focus on the rational design and synthesis of novel chiral ligands and catalysts derived from this promising scaffold and the comprehensive evaluation of their catalytic performance in various stereoselective reactions.

Computational and Theoretical Investigations of H Cys Ome 2.2hcl

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in exploring the fundamental properties of (H-Cys-OMe)₂ 2HCl at the atomic level.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been applied to study the ground state geometries of molecules similar in structure to (H-Cys-OMe)₂ 2HCl, providing insights into bond lengths, angles, and conformational preferences. For instance, DFT calculations on related S-nitrosothiol compounds have shown that specific conformations, such as the syn conformer, are energetically more stable than their anti counterparts. nih.gov This type of computational analysis helps in understanding the most likely three-dimensional arrangement of the atoms in (H-Cys-OMe)₂ 2HCl.

DFT has also been used in conjunction with experimental techniques like solid-state vibrational spectroscopy to refine and interpret spectral data, leading to a more accurate understanding of the molecular crystal structure. researchgate.net These theoretical simulations can help in assigning spectral features to specific vibrational modes within the molecule.

Ab Initio Calculations of Electronic Properties and Stability

Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, have been employed to study the electronic properties and stability of molecules. While direct ab initio studies on (H-Cys-OMe)₂ 2HCl are not extensively documented in the provided results, the methodology is widely used for similar biomolecules. These calculations can predict various electronic properties, including the distribution of electron density, molecular orbital energies, and the nature of chemical bonds. Such information is critical for understanding the reactivity and interaction potential of the molecule. For example, ab initio methods have been used to investigate the origin of the fluorine chemical shift in labeled proteins, highlighting the importance of electronic effects and van der Waals interactions. scholaris.ca

Molecular Dynamics (MD) Simulations of (H-Cys-OMe)₂ 2HCl in Various Environments

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their surroundings.

Conformational Sampling and Stability Analysis

MD simulations can be used to explore the conformational landscape of (H-Cys-OMe)₂ 2HCl, identifying stable conformations and the energy barriers between them. This is particularly important for flexible molecules that can adopt multiple shapes. While specific MD simulation data for (H-Cys-OMe)₂ 2HCl is not detailed in the search results, the technique is fundamental in studying related systems. For example, MD simulations are used to assess whether amino acid substitutions in a protein might alter its three-dimensional structure and flexibility. googleapis.com Such analyses could be applied to understand how the conformational dynamics of (H-Cys-OMe)₂ 2HCl are influenced by its environment.

Intermolecular Interaction Energies with Solvent Molecules and Surfaces

The interaction of (H-Cys-OMe)₂ 2HCl with its environment, such as solvent molecules or solid surfaces, is crucial for its behavior in various applications. Computational modeling has been used to investigate the binding of related L-cystine diamides to L-cystine crystal surfaces, revealing that factors like Nα-methylation can significantly decrease binding affinity. nih.gov This highlights the importance of specific intermolecular interactions.

Studies on the solubility of related compounds, like L-cysteine methyl ester hydrochloride, in different solvents have shown that intermolecular interactions between the solute and solvent play a key role. acs.org Computational methods can quantify these interaction energies, helping to explain solubility trends and the influence of solvent properties. For instance, in hydrogen-bonding solvents like DMSO or water, exposed amide protons can form intermolecular hydrogen bonds with the solvent molecules. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are also valuable for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental interpretation. The analysis of spectral data from methods like IR, Raman, UV-vis, and NMR is often supported by theoretical calculations. researchgate.net For example, DFT calculations can be used to simulate vibrational spectra, aiding in the assignment of observed spectral bands to specific molecular motions. researchgate.net Similarly, theoretical approaches have been applied to understand and predict NMR chemical shifts, which are sensitive to the electronic environment of the nucleus. scholaris.ca While specific predictions for (H-Cys-OMe)₂ 2HCl are not explicitly detailed, the general methodology is well-established for related compounds.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts, aiding in the assignment of complex spectra.

The prediction of NMR parameters for molecules in the solid state, such as crystalline (H-Cys-OMe)2.2HCl, presents unique challenges. Accurate calculations must account for the specific crystal environment, as intermolecular interactions, especially hydrogen bonds, can significantly influence chemical shifts. researchgate.net First-principles studies on crystalline amino acids have demonstrated that including the crystal environment via a supermolecule model in Gauge-Independent Atomic Orbital (GIAO) calculations significantly improves the accuracy of predicted ¹³C chemical shift tensors, bringing them into closer agreement with experimental data. researchgate.net While specific computational predictions for the complete NMR spectrum of this compound are not widely published, experimental ¹H NMR data provides a benchmark for future theoretical work.

The experimental ¹H NMR spectrum of L-Cystine dimethyl ester dihydrochloride (B599025) in DMSO-d6 shows distinct peaks corresponding to its different protons. chemicalbook.com

Table 1: Experimental ¹H NMR Chemical Shifts for this compound This interactive table summarizes the experimental proton NMR data.

AssignmentChemical Shift (ppm)
A (-CH)4.305
B (-OCH₃)3.771
C (-CH₂)3.417
D (-CH₂)3.354
Data sourced from ChemicalBook, measured in DMSO-d6. chemicalbook.com

For the hydrochloride component, solid-state ³⁵Cl NMR spectroscopy, combined with ab initio calculations of the electric field gradient (EFG) and chemical shift (CS) tensors, serves as a sensitive probe of the hydrogen-bonding environment around the chloride ions. acs.org Such computational approaches are crucial for fully characterizing the structure and non-covalent interactions within the crystal lattice of salts like this compound. acs.org

Vibrational Frequency Calculations and IR Spectral Simulation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, reveals information about the bonding and structure of a molecule through its characteristic vibrational modes. DFT calculations are routinely employed to compute these vibrational frequencies and simulate the corresponding spectra.

A complete theoretical vibrational analysis of this compound involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements. This process yields a set of harmonic vibrational frequencies. For greater accuracy, these frequencies are often scaled to account for anharmonicity and limitations in the theoretical model. science.gov

Computational studies on the parent molecule, L-cystine, provide a solid foundation for understanding the vibrational spectrum of its dimethyl ester derivative. researchgate.net Key vibrational modes for the core structure can be assigned based on these calculations.

Table 2: Selected Calculated Vibrational Frequencies for L-Cystine This interactive table presents theoretically calculated vibrational frequencies for key modes in L-cystine, which form the core of this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)
S-S Stretch~540
C-S Stretch~640
C-C Bending~845
NH₃⁺ Rocking~1136
C=O Stretch~1760
Frequencies are approximate values derived from DFT calculations on L-cystine. researchgate.net The spectrum of this compound would show additional modes related to the methyl ester groups.

In addition to the core L-cystine vibrations, the spectrum of this compound would feature modes associated with the two methyl ester groups, such as C-O stretching and CH₃ bending and rocking vibrations. Furthermore, computational models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) can be used to simulate the influence of a solvent environment, such as water, on the vibrational frequencies, which is crucial for comparing theoretical spectra with experimental results obtained in solution. researchgate.net The simulated spectrum is generated by plotting the calculated frequencies and their corresponding intensities as Lorentzian or Gaussian peaks, providing a visual representation that can be directly compared with experimental IR spectra.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a vital tool for elucidating complex reaction mechanisms, allowing researchers to explore reaction pathways, identify transient species like transition states, and map potential energy surfaces. For this compound, these methods are primarily focused on the chemistry of the disulfide bond.

Transition State Identification for Key Chemical Transformations

The cleavage and formation of the disulfide bond are central to the chemical reactivity of this compound. Computational methods enable the precise identification and characterization of the high-energy transition state (TS) structures that govern the rates of these transformations.

A common reaction is the thiol-disulfide exchange, which proceeds via a nucleophilic substitution (Sₙ2) mechanism. Theoretical calculations using DFT have been used to locate the transition structures for this type of Sₙ2 displacement reaction. researchgate.net These studies show that in the transition state, the disulfide S-S bond is elongated as the nucleophilic sulfur atom attacks one of the sulfur atoms of the disulfide bridge, forming a transient, linear three-sulfur arrangement. osu.edu The presence of a single imaginary vibrational frequency in the calculated frequency spectrum confirms that the located structure is indeed a true transition state.

Computational studies have also elucidated the transition states for disulfide bond cleavage initiated by free radicals. Mechanisms involving hydrogen abstraction from the α- or β-carbons followed by C-S or S-S bond scission have been investigated. nih.gov The calculations determine the geometries and, crucially, the activation energy barriers for these competing pathways, revealing which mechanisms are kinetically favored. nih.gov For instance, direct attack of a radical at a sulfur atom (Sₕ2 mechanism) can have a substantially lower activation energy than pathways initiated by hydrogen abstraction. nih.gov

Reaction Coordinate Mapping for Disulfide Formation and Cleavage

While identifying the transition state is critical, mapping the entire reaction coordinate provides a complete energetic profile of a chemical transformation. This map, often represented as a free energy surface, plots the energy of the system as a function of one or more geometric parameters that change during the reaction.

Computational techniques, including hybrid quantum mechanical/molecular mechanical (QM/MM) metadynamics simulations, are used to construct these energy profiles. [initial search result 3] For disulfide bond reactions, the reaction coordinate is often defined by the changing distances between the atoms involved in bond breaking and formation (e.g., the S-S distance and the distance between the nucleophile and the target sulfur atom).

For disulfide formation, which involves the oxidation of two thiol groups (from L-Cysteine methyl ester), the mechanism often proceeds through a sulfenic acid intermediate (R-SOH). [initial search result 7, 12] Computational studies show this process involves an initial oxidation of a thiol to sulfenic acid, which then reacts with a second thiol to form the disulfide. escholarship.org The reaction coordinate map for this process details the energy barriers for both the initial oxidation and the subsequent condensation step. escholarship.org

Applications of H Cys Ome 2.2hcl in Synthetic Methodologies and Material Science

Role as a Chiral Building Block in Organic Synthesis

The inherent chirality and multiple functional points of (H-Cys-OMe)2.2HCl make it an important starting material for the stereoselective synthesis of complex organic molecules. Its structure provides a rigid and predictable scaffold that chemists can manipulate to create advanced, high-value compounds.

This compound serves as a readily available precursor for the synthesis of more complex amino acid derivatives and peptidomimetics—compounds that mimic the structure and function of natural peptides but often have improved stability or activity. The two primary amine groups can be readily acylated to form amide bonds, a fundamental reaction in peptide chemistry.

One notable example is the synthesis of phenolic peptide mimetics, which combine the structural features of amino acids with phenolic compounds, potentially modulating bioavailability and therapeutic properties. imrpress.com In a documented synthesis, this compound (referred to as L-cystine methyl ester dihydrochloride (B599025) 18) was successfully coupled with an O-protected 3,4-dihydroxyphenylacetic acid (DOPAC) derivative. imrpress.com The reaction, facilitated by the coupling agent PyBOP, yielded a novel peptidomimetic containing the cystine scaffold. imrpress.com

Synthesis of a Phenolic Peptidomimetic from this compound imrpress.com
Starting MaterialReagentsProductYield
This compoundO-methylidene-protected DOPAC, PyBOP, Et3N, DMFPeptidomimetic 1983%

Furthermore, the ester groups of this compound can be converted into amides, leading to the formation of L-cystine diamides. These derivatives have been investigated as potential inhibitors of L-cystine crystallization, a key factor in the genetic disorder cystinuria. nih.govnih.gov The synthesis of these diamides from Boc-protected L-cystine highlights the utility of the core cystine structure, for which the dimethyl ester is a key intermediate, in creating functionally advanced amino acid derivatives. nih.gov

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The monomeric form of this compound, cysteine methyl ester, which can be obtained via reduction of the disulfide bond, is a valuable component in such reactions.

Specifically, cysteine-derived isocyanides have been employed in the Ugi four-component reaction (U-4CR) to produce highly substituted, peptide-like thiazole (B1198619) derivatives. acs.org In this process, an enantiopure isocyanide derived from cysteine methyl ester reacts with an aldehyde, an amine, and a carboxylic acid. The bifunctional nature of the cysteine-derived component allows for a subsequent intramolecular cyclodehydration, leading directly to the formation of a thiazole ring embedded within a peptidomimetic structure. acs.org This strategy demonstrates the utility of the Cys-OMe scaffold in rapidly building molecular complexity and accessing novel heterocyclic systems. acs.orgnih.gov

Applications in Polymer Chemistry and Material Science

The disulfide bond is a key feature of this compound, providing a stimulus-responsive linkage that can be cleaved under reducing conditions. This property, combined with its other functional groups, makes it an attractive candidate for the development of advanced functional materials.

This compound is used as a monomer in the synthesis of functional polymers, particularly poly(disulfide amide)s (PDSAs). These polymers incorporate the redox-sensitive disulfide bond directly into their backbone. A standard method involves the one-step polycondensation of this compound with various dicarboxylic acid dichlorides. google.comgoogle.com This reaction creates a polymer chain with repeating cystine units linked by amide bonds, offering a combination of biodegradability (from the amide linkages) and redox responsiveness (from the disulfide bonds). google.comgoogle.com

Synthesis of L-cysteine-based Poly(disulfide amide) (Cys-PDSA) google.comgoogle.com
Monomer 1Monomer 2Solvent/BaseResulting Polymer Type
This compoundDichloride of a fatty acidDMSO / Triethylamine (B128534)L-cysteine-based poly(disulfide amide)

These polymers are being explored for biomedical applications, such as the delivery of therapeutic agents, where the polymer can degrade and release its payload in the reducing environment found inside cells. google.com

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, making them highly suitable for biomedical applications like tissue engineering and drug delivery. This compound can act as a cross-linking agent, connecting polymer chains to form these networks. The disulfide bond within the cross-linker imparts stimulus-responsive properties to the resulting hydrogel.

For instance, a pH- and redox-responsive hydrogel was synthesized by cross-linking poly(l-lysine isophthalamide) (PLP) with L-cystine dimethyl ester dihydrochloride. The resulting hydrogel network is stable under normal conditions but can be broken down either in acidic environments or in the presence of a reducing agent, allowing for controlled release of an encapsulated substance.

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The unique molecular geometry and functional groups of this compound and its derivatives make them excellent candidates for designing self-assembling systems and complex supramolecular structures.

Research has shown that derivatives of L-cystine dimethyl ester can self-assemble into fused nanotubes. capes.gov.br These ordered, high-aspect-ratio structures are formed through a network of contiguous hydrogen bonds between the molecules. capes.gov.br In a different context, L-cystine dimethyl ester itself has been studied as a "molecular imposter" that can interact with the growing surfaces of L-cystine crystals, inhibiting their growth. acs.orgresearchgate.net This application relies on precise molecular recognition and assembly at the crystal-solution interface. acs.org

Furthermore, the parent molecule, L-cystine, has been chemically attached to β-cyclodextrin, a well-known host molecule in supramolecular chemistry. nankai.edu.cn This creates complex host-guest systems where the cystine unit can influence the binding properties and molecular recognition capabilities of the cyclodextrin (B1172386) cavity. nankai.edu.cn Such modifications are central to the development of sensors, delivery systems, and catalytic platforms based on supramolecular principles.

Analytical Chemistry Applications

The unique chemical structure of L-Cystine dimethyl ester dihydrochloride, denoted as this compound, makes it a valuable tool in various analytical chemistry applications. Its two primary amine groups, two carboxylic acid methyl esters, and a central disulfide bond provide specific reactivity and properties that are exploited for both separation science and chemical derivatization.

As a Standard in Chromatographic Separations (e.g., HPLC)

In analytical chemistry, particularly in chromatography, the use of well-characterized standards is fundamental for the accurate identification and quantification of analytes. This compound serves as a reference material and a control compound in such separations.

DL-cystine dimethyl ester (CDME), a related compound, is utilized as a positive control in high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assays designed to screen for compounds that influence cystine solubility. nih.gov In these methods, a known concentration of the standard is used to validate the assay's performance and to compare the effects of test compounds. nih.gov The elution of the standard under specific chromatographic conditions, such as a defined solvent gradient and column temperature, provides a benchmark retention time for comparison. nih.gov For instance, in one such HPLC setup, the standard elutes at a retention time of 1.1 minutes. nih.gov Commercial suppliers offer L-Cystine dimethyl ester dihydrochloride specifically as an analytical standard, highlighting its role as a reliable reference in laboratory settings. sigmaaldrich.comsigmaaldrich.com

Table 1: Chromatographic Conditions for Cystine Dimethyl Ester Analysis

ParameterConditionReference
Mobile Phase A20 mM ammonium (B1175870) acetate (B1210297) in water (pH ~9.0-9.5) with 5% acetonitrile nih.gov
Mobile Phase BAcetonitrile (ACN) nih.gov
Flow Rate0.8 ml/min nih.gov
Column Temperature35 °C nih.gov
Retention Time1.1 min nih.gov

Derivatization Agent for Enhanced Analytical Detection and Enrichment

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method, often enhancing detectability or improving chromatographic separation. The reactive amine groups of this compound and its monomer, L-cysteine methyl ester, make them effective derivatizing agents, particularly for compounds containing aldehyde groups. acs.orgscispace.com

This reactivity is exploited for the analysis of degradation products of phosphorothioate (B77711) oligonucleotides. acs.org Abasic oligonucleotides, which contain an aldehyde group, can be difficult to separate from the parent compound using standard weak anion exchange (WAX) chromatography. acs.org By reacting the sample with cysteine derivatives, the aldehyde group is converted into a five-membered thiazolidine (B150603) ring. acs.org This modification alters the polarity and size of the degradation product, enabling its complete separation from the parent oligonucleotide. acs.orgnih.gov While novel polar cysteine analogues showed the best results, L-cysteine methyl ester was used as a reference derivatizing agent in these studies, demonstrating the principle of the reaction. acs.org

Another application is the gas-liquid chromatographic (GLC) separation of aldose enantiomers. scispace.com L-cysteine methyl ester hydrochloride reacts with aldoses to form trimethylsilyl (B98337) ethers of methyl 2-(polyhydroxyalkyl)-thiazolidine-4(R)-carboxylates. scispace.com These derivatives allow for the successful separation of sugar enantiomers on a capillary column, a task that is challenging with underivatized sugars. scispace.com The reaction is typically carried out in pyridine (B92270) at 60°C. scispace.com

Table 2: Applications of Cysteine Methyl Ester Derivatives in Derivatization

AnalyteDerivatization ProductAnalytical TechniquePurposeReference
Abasic (aldehyde-containing) oligonucleotidesThiazolidine-containing oligonucleotideWeak Anion Exchange Chromatography (WAX)Facilitate separation from parent oligonucleotide acs.orgnih.gov
Aldose enantiomersTrimethylsilyl ethers of methyl 2-(polyhydroxyalkyl)-thiazolidine-4(R)-carboxylatesGas-Liquid Chromatography (GLC)Enable separation of sugar enantiomers scispace.com

Bio-inspired Chemistry and Bionanotechnology (excluding clinical/human aspects)

The structure of this compound, with its disulfide bond and bifunctional nature, serves as a versatile building block in bio-inspired chemistry, particularly for creating functional materials and systems that mimic biological processes.

Scaffolding for Non-peptide Biomolecules

This compound is an ideal monomer for creating larger, functional polymers and nanostructures due to its defined stereochemistry and reactive functional groups. It is used as a foundational scaffold in the one-step polycondensation synthesis of L-cystine-based poly(disulfide) (PDSA) polymers. google.comnih.gov

In this process, this compound is reacted with dichlorides of fatty diacids (like adipoyl chloride) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) with a base like triethylamine. google.comnih.gov This reaction links the cystine units together, forming a polymer chain with disulfide bonds integrated into the backbone. google.comnih.gov These amphiphilic polymers can self-assemble in aqueous solutions to form nanoparticles, typically with a hydrophobic core and a hydrophilic shell. google.com The resulting nanoparticles can encapsulate other molecules, demonstrating the role of this compound as a fundamental building block for creating complex, non-peptide biomolecular structures for research applications. nih.gov Furthermore, this compound serves as a key starting material in the multi-step synthesis of Di-N-acetylcystine dimethylester and subsequently N-acetylcysteine amide (NACA), where it provides the core amino acid structure. googleapis.com

Role in Enzyme Mimicry Studies and Catalysis (synthetic models)

The disulfide bond in the this compound backbone is redox-active, meaning it can be cleaved under reducing conditions and reformed under oxidizing conditions. This property is central to its use in creating synthetic models that mimic natural redox-responsive systems, such as those involving the enzyme glutathione (B108866) peroxidase.

Polymers synthesized from this compound, like the aforementioned PDSA polymers, are inherently redox-responsive. google.comnih.gov The disulfide linkages in the polymer backbone can be broken in the presence of reducing agents. nih.gov This characteristic allows the PDSA nanoparticles to be disassembled in a controlled manner in a reducing environment. google.comnih.gov This behavior is a form of biomimicry, modeling the way biological systems use redox chemistry to control processes like protein folding and cell signaling. These synthetic, redox-responsive nanoplatforms serve as valuable models for studying and developing materials that can respond to specific chemical stimuli, a key principle in catalysis and smart material design. google.com

Table 3: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
This compoundL-Cystine dimethyl ester dihydrochloride
CDMEDL-cystine dimethyl ester
HPLCHigh-Pressure Liquid Chromatography
GLCGas-Liquid Chromatography
PDSAPoly(disulfide)
DMSODimethyl sulfoxide
NACAN-acetylcysteine amide
WAX ChromatographyWeak Anion Exchange Chromatography

Future Directions and Emerging Research Avenues for H Cys Ome 2.2hcl

Development of Novel and Sustainable Green Synthetic Routes for (H-Cys-OMe)2.2HCl

The traditional synthesis of L-Cystine dimethyl ester dihydrochloride (B599025) often involves multi-step processes that may utilize hazardous reagents. A common laboratory-scale synthesis involves the esterification of L-cystine using methanol (B129727) in the presence of thionyl chloride or acetyl chloride, which generates corrosive HCl gas. rsc.orggoogle.com While effective, these methods present challenges in terms of safety, waste management, and atom economy.

Future research is pivoted towards developing greener, more sustainable synthetic methodologies. These efforts are guided by the principles of green chemistry, aiming to reduce environmental impact and enhance process safety. Key areas of exploration include:

Catalytic Esterification: Replacing stoichiometric reagents like thionyl chloride with solid acid catalysts or enzymes (lipases) could lead to cleaner reactions with easier product separation and catalyst recycling.

Use of Greener Solvents: Investigating alternative solvents to traditional volatile organic compounds (VOCs) is crucial. This could include dimethyl carbonate, which can act as both a solvent and a methylating agent, or bio-derived solvents. biosynth.com

Process Intensification: Exploring continuous flow chemistry for the synthesis could offer better control over reaction parameters, improve safety, and allow for more efficient production with reduced waste.

Recyclable Reagents: Inspired by processes developed for related compounds, the use of recyclable acids like formic acid could be a promising alternative for the hydrochloride salt formation, as it is non-toxic and biodegradable. google.com

A comparative overview of traditional versus potential green synthetic routes is presented below.

FeatureTraditional Synthetic RoutePotential Green Synthetic Route
Reagents Thionyl chloride, Acetyl chloride rsc.orggoogle.comSolid acid catalysts, Enzymes (lipases), Dimethyl carbonate biosynth.com
Solvents Methanol, Dichloromethane google.comBio-solvents, Supercritical CO2, Dimethyl carbonate biosynth.com
Byproducts SO2, HCl gas, Organic waste rsc.orgWater, Recyclable catalysts
Safety Use of corrosive and toxic reagentsReduced hazard profile, safer operating conditions
Efficiency Often requires purification by chromatographyPotential for higher atom economy and easier workup

The successful development of these green routes will be essential for the cost-effective and environmentally responsible production of this compound, facilitating its broader application in research and industry.

Exploration of this compound in Advanced Supramolecular Systems and Host-Guest Chemistry

The molecular structure of this compound—featuring two primary ammonium (B1175870) groups, two methyl ester functionalities, and a central disulfide bridge—makes it a highly attractive guest molecule for supramolecular chemistry. nih.govsigmaaldrich.com These functional groups can participate in a variety of non-covalent interactions, including hydrogen bonding, ion-dipole interactions, and hydrophobic interactions.

Emerging research in this area focuses on using this compound as a building block for complex, functional supramolecular assemblies.

Host-Guest Complexation: The dicationic nature of the molecule makes it an ideal guest for macrocyclic hosts with electron-rich cavities, such as crown ethers, calixarenes, cucurbiturils, and hemicucurbiturils. researchgate.netbeilstein-journals.org Studies on related amino acid esters have demonstrated that such complexation can be used for chiral recognition and sensing. mdpi.com The unique dimeric structure of this compound could lead to the formation of 1:1 or 1:2 host-guest complexes with interesting binding modes and selectivities.

Mechanically Interlocked Molecules: The linear, difunctional nature of the compound makes it a suitable "thread" for the synthesis of rotaxanes and polyrotaxanes. By capping the ends of the molecule after it has been threaded through a macrocycle, stable mechanically interlocked structures can be formed. The redox-active disulfide bond offers a tantalizing possibility of creating molecular switches, where the cleavage or formation of the disulfide bond could trigger dethreading or a change in the mechanical properties of the assembly.

Supramolecular Polymers: The molecule can act as a difunctional monomer in supramolecular polymerization. Through non-covalent interactions with complementary ditopic host molecules, it can self-assemble into long-chain, dynamic polymers. These materials could exhibit stimuli-responsive behavior, with properties that can be tuned by external factors like pH, temperature, or redox potential.

Potential Host MacrocyclePrimary Interaction TypePotential Application
Crown Ethers Ion-Dipole, Hydrogen Bonding beilstein-journals.orgChiral Sensing, Ion Transport
Calixarenes Hydrophobic, Cation-πMolecular Recognition, Drug Delivery
Cucurbiturils/Hemicucurbiturils Hydrophobic, Ion-Dipole researchgate.netMolecular Encapsulation, Stabilizing Reactive Species
Cyclodextrins Hydrophobic Inclusion nih.govSolubilization, Controlled Release Systems

The exploration of this compound in supramolecular chemistry promises to yield novel materials and systems with applications in sensing, molecular machinery, and smart materials.

Integration of this compound in Heterogeneous and Homogeneous Catalytic Systems

While direct applications of this compound in catalysis are not yet widely reported, its structure presents significant opportunities for the design of novel catalytic systems. The inherent chirality, the presence of coordinating heteroatoms (N, O, S), and the redox-active disulfide bond are features that can be exploited in catalyst design.

Future research directions in this field include:

Chiral Ligand Synthesis: The L-configuration of the two stereocenters makes this compound an excellent starting material for synthesizing chiral ligands for asymmetric catalysis. nih.gov By modifying the ester and amine groups, multidentate ligands can be created that coordinate to transition metals. These new chiral catalysts could be applied to a range of enantioselective transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Redox-Switchable Catalysis: The disulfide bond can be reversibly cleaved and reformed under redox control. This functionality could be incorporated into a ligand or catalyst support to create a "switchable" catalyst. For example, a catalyst could be activated or deactivated by the addition of a reducing agent (like dithiothreitol) or an oxidizing agent (like oxygen), allowing for temporal control over a chemical reaction.

Immobilization on Supports: The compound can be used as a linker to graft catalytic species onto solid supports for heterogeneous catalysis. The two amine or ester groups provide anchor points for covalent attachment to materials like silica, polymers, or nanoparticles. This would facilitate catalyst recovery and reuse, a key principle of green chemistry.

Organocatalysis: Derivatives of this compound could function as organocatalysts. The amine groups, for instance, could participate in enamine or iminium ion catalysis, while the sulfur atoms could be used in other catalytic cycles.

Catalytic System TypeRole of this compound DerivativePotential Reaction
Homogeneous Asymmetric Catalysis Chiral Ligand for Transition MetalsAsymmetric Hydrogenation, C-C Coupling
Redox-Switchable Catalysis Ligand with a Redox-Active DisulfideControlled Polymerization, Sequential Reactions
Heterogeneous Catalysis Linker for Immobilizing Metal ComplexesContinuous Flow Reactions, Oxidation/Reduction
Organocatalysis Chiral ScaffoldMichael Additions, Aldol (B89426) Reactions

This area represents a largely unexplored frontier for this compound, offering exciting possibilities for creating next-generation catalysts with enhanced control and efficiency.

Interdisciplinary Research with this compound in Bio-inspired Material Design and Engineering

Perhaps the most mature area of emerging research for this compound lies at the intersection of materials science and biology. The compound's structure, derived from a natural amino acid, makes it an ideal component for creating biocompatible and biodegradable materials. The disulfide bond is particularly significant, as it is bio-inspired by the glutathione (B108866) (GSH) redox system, which plays a critical role in maintaining the cellular environment.

Key interdisciplinary research avenues include:

Redox-Responsive Drug Delivery: this compound is a key monomer for the synthesis of poly(disulfide amide) (PDSA) polymers. nih.gov These polymers can self-assemble into nanoparticles that encapsulate therapeutic agents. google.comgoogle.com The disulfide bonds in the polymer backbone are stable in the bloodstream but are rapidly cleaved in the highly reductive environment inside cancer cells (due to high GSH concentrations). This bio-inspired mechanism triggers the disassembly of the nanoparticle and the targeted release of the drug payload, enhancing therapeutic efficacy while minimizing side effects. nih.gov

Self-Healing Materials: The reversible nature of the disulfide bond can be harnessed to create self-healing hydrogels and polymers. When the material is damaged, the disulfide bonds may break. They can then reform over time through disulfide exchange reactions, restoring the material's structural integrity.

Peptide and Protein Functionalization: The compound can be used in the late-stage functionalization of peptides and proteins. nih.gov For example, it can be incorporated into synthetic peptides to introduce a redox-sensitive linkage, allowing for the controlled release of a conjugated molecule or for probing biological environments.

Tissue Engineering Scaffolds: Biodegradable polymers made from this compound can be fabricated into scaffolds for tissue engineering. The degradation rate of these scaffolds could be tuned to match the rate of new tissue formation, and the material's surface could be functionalized with bioactive molecules to promote cell adhesion and growth.

Bio-inspired MaterialKey FeaturePrimary Application
PDSA Nanoparticles Glutathione-responsive disulfide bonds nih.govTargeted cancer therapy, siRNA delivery google.com
Self-Healing Hydrogels Reversible disulfide exchangeSmart coatings, soft robotics, regenerative medicine
Functionalized Peptides Redox-cleavable linker nih.govProdrug design, diagnostic probes
Biodegradable Scaffolds Biocompatible and tunable degradationTissue engineering, regenerative medicine

The continued exploration of this compound in bio-inspired materials engineering holds immense promise for developing advanced solutions to pressing challenges in medicine and biotechnology.

Conclusion

Synthesis of Key Academic Research Findings on (H-Cys-OMe)2.2HCl

Academic research on this compound has primarily focused on its utility as a monomer for the synthesis of functional polymers. A key finding is its role in the creation of poly(disulfide amide)s (PDSAs), which are biodegradable and biocompatible. These polymers are synthesized through a polycondensation reaction between this compound and various diacyl chlorides. The presence of the disulfide bond in the backbone of these polymers imparts redox-responsive properties, making them suitable for applications in controlled drug release systems.

Furthermore, research has demonstrated that nanoparticles formulated from these PDSAs can encapsulate therapeutic agents. These nanoparticles are stable under normal physiological conditions but can be triggered to release their cargo in environments with higher concentrations of reducing agents like glutathione (B108866), which is often found in tumor cells. This targeted release mechanism is a significant area of investigation in the development of advanced drug delivery vehicles. Studies have also explored its use as a supplement in cell culture media to support cell growth and as a tool in biochemical assays to study metabolic pathways involving cystine.

Broader Implications of this compound Studies for Fundamental Chemical Sciences and Applied Methodologies

The study of this compound and its derivatives has broader implications for both fundamental chemical sciences and applied methodologies. The synthesis of redox-responsive polymers from this compound contributes to the growing field of stimuli-responsive materials. These materials, which change their properties in response to specific environmental triggers, are at the forefront of materials science innovation.

From a methodological perspective, the use of this compound in the facile, one-step synthesis of biodegradable polymers offers a valuable approach for creating sophisticated drug delivery systems. This work has implications for the design of next-generation therapeutic platforms with enhanced efficacy and reduced side effects. The exploration of its role in cellular processes also adds to our fundamental understanding of amino acid metabolism and its importance in health and disease.

Q & A

Q. What are the validated methods for synthesizing and characterizing (H-Cys-OMe)₂·2HCl?

Methodological Answer: The synthesis of (H-Cys-OMe)₂·2HCl involves esterification of L-cystine with methanol under acidic conditions, followed by HCl salt formation. Key characterization steps include:

  • Purity Analysis : Total nitrogen quantification and acid-base titration (≥96.0% purity) .
  • Structural Confirmation : Use of NMR (¹H/¹³C) and mass spectrometry to verify the disulfide bond and ester groups. The molecular formula (C₈H₁₈Cl₂N₂O₄S₂) and molecular weight (341.28 g/mol) should align with theoretical values .
  • Crystallography : X-ray diffraction to confirm the (2R,2'R) stereochemistry .

Q. How should (H-Cys-OMe)₂·2HCl be stored to ensure stability during experiments?

Methodological Answer:

  • Short-Term Storage : Desiccate at -20°C in airtight containers to prevent hydrolysis of the ester groups .
  • Stock Solutions : Prepare in DMSO (100 mg/mL, 336.94 mM) with brief sonication. Aliquot to avoid freeze-thaw cycles; use within 1 month at -20°C or 6 months at -80°C .
  • Handling : Avoid prolonged exposure to moisture or basic conditions, which may cleave the disulfide bond .

Q. Which analytical techniques are recommended to resolve contradictions in purity assessments?

Methodological Answer:

  • Cross-Validation : Combine Kjeldahl nitrogen analysis with titration (e.g., potentiometric titration) to address discrepancies in purity claims .
  • Chromatography : Use reversed-phase HPLC with UV detection (220 nm) to separate and quantify degradation products (e.g., free cysteine or oxidized species) .
  • Mass Spectrometry : High-resolution MS (HRMS) to detect trace impurities (<0.5%) not resolved by titration .

Advanced Research Questions

Q. How does (H-Cys-OMe)₂·2HCl facilitate controlled H₂S release in nanocarrier systems?

Methodological Answer:

  • Mechanism : The methyl ester groups enhance lipophilicity, enabling integration into hydrophobic nanofibers. Thiol-disulfide exchange with endogenous cysteine derivatives triggers H₂S release .
  • Kinetic Profiling : Compare release rates using amperometric sensors or fluorescent probes (e.g., SF7-AM). For example, H-Cys-OMe releases H₂S 3× faster than H-Cys-OH due to improved membrane permeability .
  • Experimental Variables : Adjust pH (5.0–7.4) and thiol concentration (0.1–10 mM) to modulate release kinetics .

Q. Table 1. H₂S Release Rates of Cysteine Derivatives

DerivativeRelease Rate (nmol/min/mg)Charge at pH 7.4
(H-Cys-OMe)₂·2HCl12.3 ± 1.5Neutral
H-Cys-OH4.1 ± 0.8Negative
Ac-Cys-OMe8.7 ± 1.2Neutral
Data adapted from .

Q. How can researchers resolve contradictions in thiol reactivity data involving (H-Cys-OMe)₂·2HCl?

Methodological Answer:

  • Controlled Replicates : Perform triplicate experiments under inert atmospheres (N₂/Ar) to prevent oxidative side reactions .
  • Thiol Quantification : Use Ellman’s assay (DTNB) to confirm free thiol concentrations before and after reactions .
  • Computational Modeling : Apply density functional theory (DFT) to predict reaction pathways and compare with experimental outcomes .

Q. What role does (H-Cys-OMe)₂·2HCl play in peptide modification strategies?

Methodological Answer:

  • Disulfide Bridging : Incorporate into peptide sequences via solid-phase synthesis to stabilize tertiary structures. Use TCEP (tris(2-carboxyethyl)phosphine) for selective reduction .
  • Protection/Deprotection : Pair with acid-labile groups (e.g., Trt, Acm) for orthogonal disulfide bond formation. Cleave methyl esters with aqueous NaOH (0.1 M, 1 h) .
  • Applications : Design redox-responsive drug delivery systems or enzyme-mimetic catalysts .

Q. How does steric hindrance from methyl ester groups affect interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model binding to cysteine proteases (e.g., caspase-3) to assess steric effects. Compare with unmodified cystine .
  • Competitive Assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) against H-Cys-OH .
  • In Vivo Validation : Track biodistribution using radiolabeled (³H or ¹⁴C) derivatives in murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.